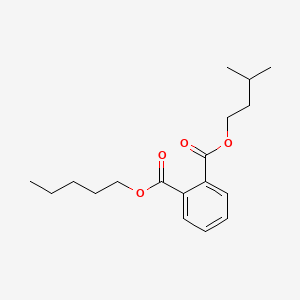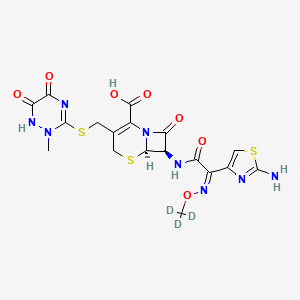
カンデサルタンシレキセチル-d11
概要
説明
Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in Candesartan Cilexetil-d11 enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
科学的研究の応用
Candesartan Cilexetil-d11 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.
Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.
Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.
Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.
Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.
Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, Candesartan Cilexetil-d11.
Industrial Production Methods
Industrial production of Candesartan Cilexetil-d11 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Candesartan Cilexetil-d11 undergoes various chemical reactions, including:
Hydrolysis: The ester group in Candesartan Cilexetil-d11 can be hydrolyzed to form the active metabolite, Candesartan.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.
Major Products
Candesartan: The primary active metabolite formed through hydrolysis.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.
作用機序
Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.
類似化合物との比較
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used for hypertension.
Valsartan: Similar to Candesartan, used for hypertension and heart failure.
Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.
Uniqueness
Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.
特性
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










